molecular formula C17H22N2O4S B2723329 (Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-63-1

(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2723329
CAS No.: 865248-63-1
M. Wt: 350.43
InChI Key: ROPHWNZGNJVGPY-VLGSPTGOSA-N
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Description

(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-6-23-14(20)10-19-12-8-7-11(22-5)9-13(12)24-16(19)18-15(21)17(2,3)4/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHWNZGNJVGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities. Its molecular formula is C17H22N2O4S, and it has garnered interest for its possible applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy and pivaloylimino groups may enhance its pharmacological properties. The molecular weight of the compound is approximately 350.43 g/mol, with a typical purity of around 95% when synthesized.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cell lines, particularly in the G2-M phase, which is crucial for cancer treatment strategies. The compound's structure suggests it may interact with cellular pathways involved in tumor growth inhibition.

Case Study:
A study conducted on similar benzothiazole derivatives demonstrated potent activity against Hep3B liver cancer cells, showing a significant reduction in α-fetoprotein secretion and cell proliferation rates. This suggests that this compound could possess comparable anticancer efficacy.

Antimicrobial Activity

The thiazole ring structure is associated with various antimicrobial properties. Compounds derived from thiazoles have been documented to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings:
In vitro studies have indicated that derivatives with similar structures can inhibit microbial growth effectively. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another potential biological effect attributed to this compound. Compounds featuring methoxy groups are frequently studied for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Evaluation Method:
The DPPH assay is commonly employed to evaluate the antioxidant capacity of such compounds. Preliminary results from related studies suggest that compounds with similar structural characteristics show promising antioxidant activity.

Data Summary

Biological Activity Description References
AnticancerInduces G2-M phase arrest in cancer cells; reduces tumor marker levels
AntimicrobialInhibits growth of various bacterial strains
AntioxidantScavenges free radicals; protects against oxidative stress

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole ring system is typically synthesized via cyclization reactions. For example:

  • 2-Aminothiophenol + ethyl chloroacetate : Reacting 2-aminothiophenol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) yields ethyl 2-benzothiazolyl acetate .

  • Alternative routes : Other methods include reactions with cyanoacetate derivatives or diethyl malonate under reflux conditions .

Esterification

The ethyl acetate moiety is commonly formed via esterification. For instance:

  • Ethyl chloroacetate + benzothiazole derivatives : Reaction with ethyl chloroacetate under alkaline conditions (e.g., potassium carbonate) forms the ester linkage .

Cyclization to Benzothiazole

The benzothiazole ring forms through intramolecular cyclization. For example, reacting 2-aminothiophenol with ethyl chloroacetate involves:

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of water to form an intermediate.

  • Cyclization via sulfur’s lone pairs, forming the benzothiazole ring .

Hydrazide Formation

Hydrazides are synthesized by reacting esters with hydrazine hydrate under reflux conditions. For example:

  • Ethyl 2-benzothiazolyl acetate + hydrazine : Reflux in ethanol yields the corresponding hydrazide .

Condensation Reactions

The pivaloylimino group likely forms via a Schiff base reaction between the benzothiazole amine and pivaloyl chloride. This involves:

  • Protonation of the amine.

  • Nucleophilic attack on the carbonyl carbon.

  • Dehydration to form the imine .

Typical Reagents and Solvents

Reaction TypeReagents/ConditionsTypical YieldsExample Reference
Benzothiazole synthesisEthyl chloroacetate, K2CO3, reflux94%
Hydrazide formationHydrazine hydrate, ethanol, reflux88%
EsterificationEthyl chloroacetate, K2CO3, refluxVaries

IR Spectroscopy

  • C=O stretching : ~1671–1690 cm⁻¹ (ester carbonyl) .

  • C=N stretching : ~1650 cm⁻¹ (benzothiazole) .

  • C-O stretching : ~1180 cm⁻¹ (ester oxygen) .

Mass Spectrometry

  • Molecular ion peaks : For ethyl 2-(benzo[d]thiazol-2-yloxy)acetate, m/z = 238 [M+H]+ .

NMR Data

For similar compounds:

  • ¹H NMR : δ 8.12–7.21 (aromatic protons) .

  • ¹³C NMR : δ 158–94 (aromatic carbons, carbonyl carbons) .

Challenges and Considerations

  • Regioselectivity : Position-specific substitution (e.g., methoxy at C6) requires directing groups or protective strategies.

  • Stereochemistry : The (Z)-configuration suggests controlled reaction conditions or stereoselective synthesis.

  • Stability : Ester groups may hydrolyze under acidic/basic conditions, requiring careful workup.

Preparation Methods

Starting Materials and Precursor Synthesis

Synthesis of 6-Methoxybenzo[d]Thiazol-2-Amine

The foundational precursor for this compound is 6-methoxybenzo[d]thiazol-2-amine, which can be synthesized via cyclization of 4-methoxyphenylthiourea in the presence of bromine and acetic acid. Alternatively, diazotization of 2-amino-6-methoxybenzothiazole followed by bromination has been reported as a scalable route, yielding 2-bromo-6-methoxybenzothiazole with 85% efficiency under refluxing acetonitrile with copper(I) bromide.

Stepwise Synthesis of the Target Compound

Alkylation of the Thiazole Nitrogen

The thiazole nitrogen at position 3 is alkylated with ethyl bromoacetate to install the ethyl acetate sidechain. This step employs potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, yielding 3-(ethoxycarbonylmethyl)-6-methoxy-2-(pivaloylimino)benzo[d]thiazole. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the intermediate in 70% purity, which is further recrystallized from methanol.

Table 1: Optimization of Alkylation Conditions
Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 70
Acetonitrile NaHCO₃ 40 55
THF DBU 25 48

Stereochemical Control and Isomerization

The Z-configuration of the pivaloylimino group is critical for biological activity. Isomerization to the E-form is suppressed by maintaining reaction temperatures below 10°C during imine formation. Nuclear Overhauser Effect (NOE) experiments confirm the Z-geometry, showing proximity between the pivaloyl methyl groups and the thiazole proton.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.35 (s, 9H, C(CH₃)₃), 3.89 (s, 3H, OCH₃), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 4.98 (s, 2H, NCH₂CO), 6.82 (d, J = 8.9 Hz, 1H, Ar-H), 7.45 (dd, J = 8.9, 2.5 Hz, 1H, Ar-H), 7.92 (d, J = 2.5 Hz, 1H, Ar-H).
  • ¹³C NMR: δ 14.1 (CH₂CH₃), 27.9 (C(CH₃)₃), 40.8 (NCH₂CO), 56.2 (OCH₃), 61.5 (OCH₂), 115.6–158.2 (aromatic and imine carbons), 172.4 (C=O ester), 176.8 (C=O pivaloyl).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) m/z calculated for C₂₀H₂₇N₃O₄S [M+H]⁺: 406.1795, found: 406.1798.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale synthesis (≥1 kg) replaces DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improving yield to 75% while reducing purification steps. Catalytic iodine (5 mol%) accelerates the alkylation step, cutting reaction time to 3 hours.

Waste Stream Management

Copper residues from diazotization are removed via chelation with ethylenediaminetetraacetic acid (EDTA), achieving <1 ppm residual metal content.

Applications and Derivatives

While the target compound’s pharmacological profile remains under investigation, structural analogs exhibit anticonvulsant and antidepressant activities. For instance, ethyl 2-(6-hydroxybenzo[d]thiazol-2-yl)acetate derivatives demonstrate 89% reduction in immobility time during forced swim tests, comparable to fluoxetine.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing (Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate, and what reaction conditions optimize yield? A: The compound can be synthesized via multi-step protocols involving benzothiazole core functionalization. A common approach includes:

  • Step 1: Condensation of 6-methoxybenzothiazolone with pivaloyl chloride to form the imine intermediate.
  • Step 2: Alkylation with ethyl bromoacetate under reflux in acetone or DMF, using K₂CO₃ as a base (yields ~50–65%) .
  • Optimization: Catalytic iodine or phase-transfer catalysts may enhance regioselectivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .

Advanced Synthetic Challenges

Q2: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar benzothiazole derivatives? A: Discrepancies in ¹H/¹³C NMR shifts often arise from substituent effects (e.g., methoxy vs. pivaloylimino groups). Key strategies:

  • Reference analogs: Compare with data from compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate (δ 7.24–6.87 ppm for aromatic protons) .
  • DFT calculations: Predict chemical shifts using Gaussian or ORCA software to validate experimental data .
  • HRMS validation: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 454.1497 for related bivalent ligands) .

Biological Activity Profiling

Q3: What in vitro assays are suitable for evaluating the neuroprotective potential of this compound? A: Prioritize assays linked to NF-κB and Wnt/β-catenin pathways, as seen in ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate analogs:

  • Oxidative stress models: Expose cortical neurons to amyloid-β and measure ROS levels via DCFH-DA fluorescence .
  • Western blotting: Quantify GSK-3β phosphorylation and β-catenin nuclear translocation .
  • Validation: Use inhibitors like LiCl (Wnt activator) or SN50 (NF-κB inhibitor) to confirm mechanism .

Structural and Stereochemical Analysis

Q4: How can the Z-configuration of the pivaloylimino group be confirmed experimentally? A: Techniques include:

  • X-ray crystallography: Resolve crystal structures (e.g., 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives) to confirm stereochemistry .
  • NOESY NMR: Detect spatial proximity between the imino proton and neighboring methoxy/acetate groups .
  • IR spectroscopy: Identify C=N stretching frequencies (~1640–1680 cm⁻¹) .

Mechanistic Studies

Q5: What methodologies elucidate the compound’s interaction with kinase signaling pathways? A: Employ:

  • Kinase inhibition assays: Screen against CDK1/GSK3β using ATP-Glo™ kits, referencing IC₅₀ values of related thiazolidinones .
  • Molecular docking: Use AutoDock Vina to model binding to GSK-3β’s ATP pocket (PDB: 1Q3L) .
  • Gene expression profiling: Perform RNA-seq on treated neuronal cells to identify downstream targets (e.g., cyclin D1, Bcl-2) .

Stability and Degradation Pathways

Q6: What are the major degradation products under acidic/basic conditions, and how are they characterized? A: Hydrolysis studies reveal:

  • Acidic conditions (pH 2): Cleavage of the ester group to yield 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetic acid (confirm via LC-MS, m/z ~350) .
  • Basic conditions (pH 10): Imine bond hydrolysis to regenerate 6-methoxybenzothiazolone (HPLC retention time: 8.2 min, C18 column) .

Reproducibility and Scalability

Q7: Why do synthetic yields vary across studies, and how can reproducibility be improved? A: Variability arises from:

  • Solvent polarity: Higher yields in polar aprotic solvents (DMF > acetone) due to better intermediate stabilization .
  • Purification: Use preparative HPLC (ACN/water gradient) instead of column chromatography for polar byproducts .
  • Scalability: Maintain stoichiometric ratios (e.g., 1.2:1 bromoacetate:benzothiazole) and control reaction temperature (±2°C) .

Structure-Activity Relationship (SAR) Exploration

Q8: How do substituents (e.g., methoxy vs. pivaloyl) modulate biological activity? A: SAR trends from analogs suggest:

  • Methoxy group: Enhances solubility and blood-brain barrier penetration (logP reduction by ~0.5 units) .
  • Pivaloylimino moiety: Increases metabolic stability (t₁/₂ > 4 hrs in liver microsomes) but may reduce affinity for hydrophilic targets .
  • Ethyl ester: Pro-drug strategy improves bioavailability (hydrolyzed in serum to active acid) .

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